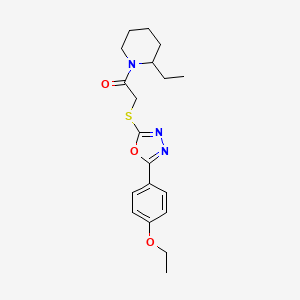
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-ethylpiperidin-1-yl)ethanone is part of a class of compounds known as oxadiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular structure of the compound features a 1,3,4-oxadiazole ring substituted with a thioether and an ethylpiperidine moiety. The synthesis typically involves multi-step reactions that can include cyclization and substitution processes to incorporate the desired functional groups.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. Studies have employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to evaluate the antioxidant capacity of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant scavenging abilities, often surpassing that of ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays against various cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) revealed that certain derivatives exhibit cytotoxic effects. For example, compounds with modifications on the oxadiazole ring showed enhanced activity against these cell lines, indicating a structure-activity relationship (SAR) that could be exploited for therapeutic development .
Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Research has shown that derivatives containing the 1,3,4-oxadiazole moiety can effectively inhibit acetylcholinesterase (AChE), lipoxygenase (LOX), and urease. For instance, one study reported inhibition percentages for various derivatives at specific concentrations:
| Compound | AChE Inhibition (%) | LOX Inhibition (%) | Urease Inhibition (%) |
|---|---|---|---|
| 8a | 71.49 ± 0.85 | 45.23 ± 0.51 | 17.58 ± 1.35 |
| 8b | 78.14 ± 0.91 | 38.45 ± 0.62 | 32.36 ± 1.29 |
| 8c | 34.78 ± 0.87 | 42.52 ± 0.37 | 19.45 ± 1.52 |
| ... | ... | ... | ... |
These findings suggest that modifications in the oxadiazole structure can lead to varying degrees of enzyme inhibition .
The mechanisms underlying the biological activities of oxadiazoles are multifaceted:
- Radical Scavenging : The ability to donate electrons or hydrogen atoms to free radicals contributes to their antioxidant properties.
- Enzyme Interaction : Binding affinity to active sites on enzymes like AChE and LOX suggests competitive inhibition mechanisms.
- Cellular Uptake : The lipophilicity imparted by the piperidine moiety may enhance cellular membrane permeability, facilitating greater bioavailability and efficacy against cancer cells.
Case Studies
Several studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:
- Anticancer Efficacy : A recent study demonstrated that a related compound significantly reduced cell viability in U-87 cells by inducing apoptosis through caspase activation.
- Neuroprotective Effects : Another investigation indicated that certain oxadiazoles could protect neuronal cells from oxidative damage via modulation of intracellular signaling pathways.
属性
IUPAC Name |
2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-3-15-7-5-6-12-22(15)17(23)13-26-19-21-20-18(25-19)14-8-10-16(11-9-14)24-4-2/h8-11,15H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBSCWSITLJIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














